molecular formula C11H9BrFNO2 B1413912 Ethyl 4-bromo-3-cyano-5-fluorophenylacetate CAS No. 1805485-25-9

Ethyl 4-bromo-3-cyano-5-fluorophenylacetate

Cat. No. B1413912
CAS RN: 1805485-25-9
M. Wt: 286.1 g/mol
InChI Key: XMPMGQOKBHPVOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-bromo-3-cyano-5-fluorophenylacetate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely follows established methods for constructing 1,2,4-triazole derivatives. Researchers may employ Suzuki–Miyaura coupling or other suitable reactions to introduce the bromo, cyano, and fluorophenyl groups .


Molecular Structure Analysis

The solid-state crystal structure of this compound has been investigated using single-crystal X-ray diffraction (SCXRD) . The molecule adopts a specific conformation within its crystalline environment. Additionally, Hirshfeld surface analysis provides insights into intermolecular interactions, revealing the molecule’s shape and properties .


Chemical Reactions Analysis

The compound’s chemical reactivity properties can be understood through Conceptual Density Functional Theory (CDFT) . CDFT predicts global reactivity descriptors and local nucleophilic/electrophilic Parr functions. This analysis sheds light on its reactivity patterns and potential reactions .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 286.1 g/mol .

properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-10(15)5-7-3-8(6-14)11(12)9(13)4-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPMGQOKBHPVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-5-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-bromo-3-cyano-5-fluorophenylacetate
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Ethyl 4-bromo-3-cyano-5-fluorophenylacetate

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